molecular formula C22H26Cl2N2O4 B13050968 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide

Cat. No.: B13050968
M. Wt: 453.4 g/mol
InChI Key: RXLGTJKEZRYHDT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of chlorophenoxy groups and a piperidinyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxyacetyl chloride with piperidine to form the piperidinyl intermediate.

    Hydroxypropylation: The piperidinyl intermediate is then reacted with an epoxide, such as 3-chloro-1,2-propanediol, to introduce the hydroxypropyl group.

    Final Coupling: The final step involves coupling the hydroxypropylated piperidinyl intermediate with another equivalent of 4-chlorophenol to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenoxy groups can be reduced to form phenolic derivatives.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic Acid: A herbicide with similar chlorophenoxy groups.

    4-Chlorophenoxyethanol: A compound with similar structural features but different functional groups.

    4-Chlorophenoxypropionic Acid: Another herbicide with a similar backbone.

Uniqueness

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-YL))acetamide is unique due to its combination of chlorophenoxy groups and a piperidinyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H26Cl2N2O4

Molecular Weight

453.4 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C22H26Cl2N2O4/c23-16-1-5-20(6-2-16)29-14-19(27)13-26-11-9-18(10-12-26)25-22(28)15-30-21-7-3-17(24)4-8-21/h1-8,18-19,27H,9-15H2,(H,25,28)

InChI Key

RXLGTJKEZRYHDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)Cl)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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